![molecular formula C21H17ClN4O4 B2770858 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1358396-98-1](/img/structure/B2770858.png)
6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with a suitable nitrile under acidic or basic conditions.
Coupling with pyridazinone: The oxadiazole intermediate is then coupled with a chlorophenyl-substituted pyridazinone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or the oxadiazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, a series of 1,2,4-oxadiazole derivatives have shown promising results against various cancer cell lines. The incorporation of oxadiazole into the molecular structure enhances cytotoxicity against specific cancer types:
- Case Study : A study evaluated novel substituted 1,2,4-oxadiazole derivatives against eight cancer cell lines, revealing that certain compounds exhibited higher biological potency than standard treatments like 5-fluorouracil .
Anticonvulsant Properties
Compounds similar to 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one have been reported to possess anticonvulsant activity. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings significantly affect their efficacy:
- Case Study : A recent investigation revealed that derivatives with electron-withdrawing groups on the phenyl ring demonstrated enhanced seizure protection in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the compound influence its biological activity. Key findings include:
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups (e.g., Cl) | Increased potency against seizures and tumors |
Methoxy groups | Enhanced anticancer properties |
Oxadiazole integration | Improved cytotoxicity |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-2-(methyl)pyridazin-3(2H)-one
- 6-(3-chlorophenyl)-2-((3-(2,4-dimethoxyphenyl)-1,2,4-triazol-5-yl)methyl)pyridazin-3(2H)-one
Uniqueness
The unique combination of the chlorophenyl and oxadiazole moieties in 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound A is characterized by the following structural components:
- A dihydropyridazin core.
- An oxadiazole moiety linked to a dimethoxyphenyl group.
- A chlorophenyl substituent.
The molecular formula of Compound A is C23H25ClN4O4, and it has been synthesized and characterized in various studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound A, particularly against several human cancer cell lines. The following table summarizes its cytotoxic effects:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
U-937 (Monocytic Leukemia) | 12.5 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that Compound A exhibits significant cytotoxicity in a dose-dependent manner, particularly in breast and lung cancer cell lines .
The mechanism by which Compound A exerts its anticancer effects involves:
- Apoptosis Induction : Flow cytometry assays indicated that Compound A promotes apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .
- Cell Cycle Arrest : Studies have shown that Compound A can cause G1 phase arrest in cancer cells, contributing to its antiproliferative effects .
Structure-Activity Relationships (SAR)
The biological activity of Compound A can be attributed to specific structural features:
- The presence of the oxadiazole ring is critical for enhancing cytotoxicity.
- Substituents on the phenyl rings significantly influence the compound's potency; for instance, the dimethoxy groups appear to enhance solubility and bioavailability .
Modifications to the chlorophenyl group have been explored to optimize activity further. For example, replacing chlorine with other halogens has been shown to alter biological potency significantly .
Study 1: Evaluation Against Cancer Cell Lines
In a comparative study evaluating various oxadiazole derivatives, Compound A was found to exhibit superior activity against MCF-7 and U-937 cell lines compared to standard chemotherapeutics like doxorubicin. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities with target proteins involved in apoptosis .
Study 2: In Vivo Efficacy
An in vivo study assessed the antitumor efficacy of Compound A using xenograft models. Results indicated significant tumor reduction compared to control groups treated with saline or standard chemotherapy agents. Histopathological analysis revealed increased apoptosis within tumor tissues treated with Compound A .
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-28-15-6-7-16(18(11-15)29-2)21-23-19(30-25-21)12-26-20(27)9-8-17(24-26)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVYGRGQUMKDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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